Cas no 903891-95-2 (3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one)
3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one
- 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime
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- MDL: MFCD08689789
- Inchi: 1S/C8H6N2O3/c11-8-7(10-12)9-5-3-1-2-4-6(5)13-8/h1-4,12H,(H,9,10)
- InChI Key: KMOBWALLLLBKRU-UHFFFAOYSA-N
- SMILES: O1C(C(NO)=NC2C=CC=CC1=2)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one Security Information
- Storage Condition:Sealed in dry,2-8°C
3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM155341-10g |
2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime |
903891-95-2 | 95% | 10g |
$410 | 2021-06-08 | |
| Alichem | A019097835-5g |
3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one |
903891-95-2 | 95% | 5g |
$400.00 | 2023-08-31 | |
| Chemenu | CM155341-10g |
2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime |
903891-95-2 | 95% | 10g |
$410 | 2024-07-20 | |
| Apollo Scientific | OR12020-1g |
2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime |
903891-95-2 | 1g |
£58.00 | 2023-09-02 | ||
| Apollo Scientific | OR12020-5g |
2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime |
903891-95-2 | 5g |
£114.00 | 2023-09-02 | ||
| Apollo Scientific | OR12020-10g |
2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime |
903891-95-2 | 10g |
£174.00 | 2023-09-02 | ||
| abcr | AB258135-1 g |
2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime, 95%; . |
903891-95-2 | 95% | 1g |
€187.10 | 2023-04-27 | |
| abcr | AB258135-5 g |
2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime, 95%; . |
903891-95-2 | 95% | 5g |
€478.80 | 2023-04-27 | |
| abcr | AB258135-10 g |
2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime, 95%; . |
903891-95-2 | 95% | 10g |
€769.30 | 2023-04-27 | |
| Enamine | EN300-60492-0.05g |
3-(hydroxyimino)-3,4-dihydro-2H-1,4-benzoxazin-2-one |
903891-95-2 | 98% | 0.05g |
$19.0 | 2023-06-14 |
3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one Suppliers
3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one
3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one (CAS No. 903891-95-2): An Overview
3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one (CAS No. 903891-95-2) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzoxazines, which are heterocyclic compounds with a broad range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The hydroxyimino group in the structure of 3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one is a key functional group that contributes to its reactivity and biological activity. The presence of this group can enhance the compound's ability to form hydrogen bonds and participate in various chemical reactions, making it a valuable scaffold for the development of novel drugs.
Recent studies have explored the potential of 3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one in various therapeutic areas. One notable area of research is its use as an anti-inflammatory agent. In a study published in the *Journal of Medicinal Chemistry*, researchers found that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's antiviral activity. A study conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that 3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one has significant antiviral properties against several RNA viruses, including influenza and Zika viruses. The mechanism of action involves the inhibition of viral replication by interfering with key viral enzymes.
In addition to its anti-inflammatory and antiviral properties, 3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one has also shown promise in anticancer research. A study published in *Cancer Research* reported that this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The researchers found that it selectively targets cancer cells while sparing normal cells, making it a potential lead compound for the development of targeted cancer therapies.
The structural flexibility and functional versatility of 3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one have also made it an attractive scaffold for drug discovery and development. Chemists can modify the structure by introducing various substituents to optimize its pharmacological properties and improve its therapeutic potential. For example, substituents on the benzene ring or modifications to the oxazine ring can enhance solubility, bioavailability, and metabolic stability.
Furthermore, computational studies using molecular docking and molecular dynamics simulations have provided insights into the binding interactions of 3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one with target proteins. These studies have helped identify key residues involved in binding and have guided the rational design of more potent analogs.
In conclusion, 3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one (CAS No. 903891-95-2) is a versatile compound with significant potential in various therapeutic areas. Its unique structural features and biological activities make it an important molecule for further research and development in medicinal chemistry and pharmaceutical sciences.
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